molecular formula C15H16N5Na4O14P3 B12394647 Kinetin triphosphate (tetrasodium)

Kinetin triphosphate (tetrasodium)

Cat. No.: B12394647
M. Wt: 675.19 g/mol
InChI Key: SWPBJWNSUIIVHA-JRWACYQTSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kinetin triphosphate (tetrasodium) is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of kinetin, a type of cytokinin, to form kinetin monophosphate, which is then further phosphorylated to produce kinetin diphosphate and finally kinetin triphosphate. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .

Industrial Production Methods

Industrial production of kinetin triphosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .

Major Products Formed

The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .

Scientific Research Applications

Kinetin triphosphate (tetrasodium) has a wide range of scientific research applications, including:

Mechanism of Action

Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .

Properties

Molecular Formula

C15H16N5Na4O14P3

Molecular Weight

675.19 g/mol

IUPAC Name

tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1

InChI Key

SWPBJWNSUIIVHA-JRWACYQTSA-J

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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